Cas no 849067-90-9 (1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde)

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a versatile heterocyclic aldehyde widely used as a key intermediate in organic synthesis and pharmaceutical research. Its fused pyrrolopyridine scaffold offers structural diversity, making it valuable for constructing biologically active compounds, particularly in medicinal chemistry. The aldehyde functional group provides a reactive site for further derivatization, enabling the formation of imines, oximes, or other functionalized derivatives. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents due to its rigid, nitrogen-rich aromatic system. High purity grades are available to ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde structure
849067-90-9 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS No:849067-90-9
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD08272241
CID:716711
PubChem ID:22832051
Update Time:2025-05-20

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
    • 1H PYRROLO[2,3-B]PYRIDINE-5-CARBOXALDEHYDE
    • 1H-Pyrrolo[2,3-b] pyridine-5-carboxaldehyde
    • 7-azaindole-5-carbaldehyde
    • 7-Azaindole-5-carboxaldehyde
    • 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
    • PubChem16598
    • HDANOCTXZFZIHB-UHFFFAOYSA-N
    • BCP23734
    • FCH833293
    • VP10872
    • PB31050
    • TRA0061507
    • OR308040
    • AX8029723
    • AB0038214
    • ST24038303
    • 1H-Pyrrolo(2,3-b)pyridine-5-carboxaldehyde
    • Z2289798542
    • 849067-90-9
    • AKOS006229532
    • DTXSID40628565
    • J-504767
    • SCHEMBL299270
    • SY097377
    • MFCD08272241
    • CS-W020696
    • 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, AldrichCPR
    • DB-003190
    • DS-17645
    • 1H-Pyrrolo[2,3-b]pyridine-5-carbaxaldehyde
    • EN300-187697
    • MDL: MFCD08272241
    • Inchi: 1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10)
    • InChI Key: HDANOCTXZFZIHB-UHFFFAOYSA-N
    • SMILES: O=CC1C=C2C(NC=C2)=NC=1

Computed Properties

  • Exact Mass: 146.04800
  • Monoisotopic Mass: 146.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.368
  • Melting Point: 181-182°C
  • Refractive Index: 1.747
  • PSA: 45.75000
  • LogP: 1.37540

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile ,  Water ;  16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 min, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Raw materials

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Preparation Products

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:849067-90-9)1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Order Number:A841005
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):262.0/975.0
Email:sales@amadischem.com

Additional information on 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

Introduction to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 849067-90-9)

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 849067-90-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of an aldehyde functional group at the 5-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for the development of novel therapeutic agents.

The 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold is particularly intriguing due to its ability to mimic natural product structures, which are often privileged in drug design. Recent studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored for their potential in modulating enzyme activity, particularly in the context of kinases and other signal transduction proteins. These enzymes are frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is its versatility in medicinal chemistry. The aldehyde group allows for facile functionalization through condensation reactions with various nucleophiles, including amines and hydrazines, leading to the formation of Schiff bases and hydrazones. These derivatives have been shown to exhibit diverse pharmacological effects, ranging from antimicrobial to anti-inflammatory properties. Moreover, the pyrrolopyridine core is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can be fine-tuned by structural modifications.

In recent years, computational chemistry and molecular modeling have played a crucial role in understanding the binding modes of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives with their target proteins. These studies have provided insights into how subtle changes in the chemical structure can enhance binding affinity and selectivity. For example, computational investigations have identified key residues on target enzymes that interact with the pyrrolopyridine core, guiding the design of more potent and selective inhibitors. Such findings are instrumental in accelerating the drug discovery process and reducing attrition rates during preclinical development.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has also been optimized through various synthetic routes. Traditional methods involving multi-step organic transformations have been refined to improve yield and purity. Additionally, modern techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis and introduce structural diversity efficiently. These advancements have made it possible to produce larger quantities of the compound for both research and industrial applications.

From a therapeutic perspective, 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has shown promise in preclinical models as a lead compound for drug development. Several research groups have reported the synthesis of its derivatives and evaluated their biological activity against various disease targets. Notably, some hydrazones derived from this compound have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Similarly, Schiff base analogs have exhibited antitumor properties by disrupting microtubule formation in cancer cells.

The growing interest in 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is also reflected in the increasing number of patents filed for its use as an intermediate in drug synthesis. Pharmaceutical companies are actively exploring its potential in developing next-generation therapeutics targeting unmet medical needs. The compound's unique structural features make it an attractive candidate for further exploration in fragment-based drug design (FBDD) approaches, where small molecules are used as starting points for hit identification and optimization.

In conclusion,1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 849067-90-9) represents a significant advancement in pharmaceutical chemistry with its broad applicability and potential therapeutic benefits. Its role as a versatile intermediate has opened new avenues for drug discovery and development across multiple therapeutic areas. As research continues to uncover new applications for this compound,1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is poised to play an increasingly important role in shaping the future of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:849067-90-9)1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
A841005
Purity:99%/99%
Quantity:5g/25g
Price ($):262.0/975.0
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